molecular formula C12H8F3NO3 B2529782 Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate CAS No. 330558-52-6

Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate

Cat. No.: B2529782
CAS No.: 330558-52-6
M. Wt: 271.195
InChI Key: KJPIPUYFKUVLHU-UHFFFAOYSA-N
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Description

Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate (CAS: 330558-52-6) is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 2-(trifluoromethyl)phenyl group at position 3 and a methyl ester at position 3. Its molecular formula is C₁₂H₈F₃NO₃, with a molecular weight of 271.19 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a common motif in bioactive molecules .

Properties

IUPAC Name

methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-18-11(17)10-6-9(16-19-10)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPIPUYFKUVLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with an appropriate oxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a wide range of substituted oxazole and phenyl derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation.

  • Mechanism of Action : The trifluoromethyl group enhances the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
    Cell LineIC₅₀ Value (µM)Mechanism of Action
    MCF-72.41Induces apoptosis via pro-apoptotic protein upregulation
    HCT-1161.54Causes G1 phase cell cycle arrest

Anti-Diabetic Properties

In addition to its anticancer effects, similar compounds have been studied for their anti-diabetic activities. For instance, certain derivatives demonstrated significant glucose-lowering effects in genetically modified models of diabetes, suggesting potential therapeutic applications for managing diabetes.

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to act as a precursor for various chemical transformations, including:

  • Synthesis of Oxadiazoles : This compound can be utilized to synthesize oxadiazole derivatives, which are known for their biological activity.
    Reaction TypeProduct Type
    CyclizationOxadiazole derivatives
    Substitution reactionsNovel pharmacological agents

Case Study: Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of this compound against glioblastoma cell lines. The compound was shown to significantly reduce cell viability through induction of apoptosis and modulation of key signaling pathways.

Case Study: In Vivo Efficacy

In vivo studies using animal models have demonstrated that this compound can effectively lower tumor growth rates and improve survival outcomes when administered in conjunction with standard chemotherapy agents.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally analogous derivatives, focusing on heterocyclic core variations, substituent positions, and functional groups. Key comparisons include:

Compound Name CAS Number Heterocycle Substituents (Position) Molecular Formula Key Properties/Applications References
Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate 330558-52-6 1,2-Oxazole -CF₃ (Ph-2), COOCH₃ (5) C₁₂H₈F₃NO₃ Discontinued; agrochemical research
Methyl 3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylate 104721-34-8 1,2-Oxazole -CF₃ (4), Ph (3), COOCH₃ (5) C₁₂H₈F₃NO₃ Unknown applications; lab chemical
Ethyl 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 163719-82-2 1,2,4-Oxadiazole -CF₃ (Ph-4), COOCH₂CH₃ (5) C₁₂H₉F₃N₂O₃ Higher thermal stability; medicinal
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid 478030-57-8 1,2,4-Oxadiazole -CF₃ (Ph-4), COOH (5) C₁₀H₅F₃N₂O₃ Intermediate for drug synthesis
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine N/A Oxazolidine -Cl, furanyl C₁₁H₁₃Cl₂NO₃ Herbicide safener (furilazole)

Key Observations

Heterocyclic Core Differences :

  • 1,2-Oxazole (Isoxazole) vs. 1,2,4-Oxadiazole :

  • The 1,2-oxazole core in the target compound has adjacent oxygen and nitrogen atoms, conferring moderate electron-withdrawing effects. In contrast, 1,2,4-oxadiazoles (e.g., CAS 163719-82-2) exhibit greater thermal and metabolic stability due to their three heteroatoms, making them preferred in drug design .
    • Oxazolidine Derivatives :
  • Compounds like 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) are used as herbicide safeners, highlighting the role of heterocycle flexibility in agrochemical activity .

Replacement of the methyl ester (-COOCH₃) with a carboxylic acid (-COOH) or ethyl ester (-COOCH₂CH₃) alters solubility and bioavailability, as seen in oxadiazole derivatives .

Discontinued Status :

  • The discontinuation of this compound may stem from inferior stability or efficacy compared to oxadiazole-based alternatives. For instance, oxadiazoles are widely used in pharmaceuticals due to their resistance to hydrolysis and enzymatic degradation .

Biological Activity

Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and related case studies.

  • Molecular Formula : C12H8F3NO3
  • Molecular Weight : 271.192 g/mol
  • CAS Number : 104721-34-8

Biological Activity Overview

This compound has been studied for various biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds by increasing their lipophilicity and metabolic stability.

Anti-inflammatory Activity

Research indicates that compounds containing the trifluoromethyl group can exhibit significant anti-inflammatory properties. For instance, studies have shown that methyl derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation processes. The introduction of the trifluoromethyl group has been associated with increased potency against COX-2, a target for anti-inflammatory drugs.

CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.01Reference

Study on Inhibitory Effects

A study published in MDPI reported on the synthesis and biological evaluation of various oxazole derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds exhibited notable inhibitory activity against COX enzymes, with some derivatives displaying IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .

Antiproliferative Activity

Another investigation focused on the antiproliferative effects of related oxazole derivatives against cancer cell lines. The results demonstrated that the presence of the trifluoromethyl group enhanced the cytotoxicity of these compounds against various cancer types, suggesting a potential pathway for further drug development aimed at cancer therapy .

The mechanism through which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of COX Enzymes : By blocking COX-1 and COX-2 pathways, this compound may reduce prostaglandin synthesis, leading to decreased inflammation.
  • Modulation of Signal Transduction Pathways : The trifluoromethyl group may influence signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. What are the common synthetic routes for Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate?

The synthesis typically involves heterocyclic ring formation via cyclocondensation reactions. For example:

  • Step 1 : Condensation of a trifluoromethyl-substituted phenyl precursor with a β-keto ester to form the oxazole ring.
  • Step 2 : Methyl esterification at the 5-position of the oxazole ring using methanol under acidic or basic conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product . Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >75% .

Q. How is the compound characterized to confirm its structure?

Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon assignments (e.g., trifluoromethyl groups show distinct splitting patterns) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of ester carbonyl (C=O, ~1700 cm1^{-1}) and oxazole ring vibrations .

Q. What are the stability considerations for storing this compound?

  • Storage Conditions : Store in airtight containers at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the oxazole ring .
  • Light Sensitivity : Protect from UV light due to the aromatic trifluoromethylphenyl moiety .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization involves:

  • Design of Experiments (DOE) : Varying parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., p-toluenesulfonic acid) .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .
  • In situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Q. What advanced techniques resolve structural ambiguities in derivatives?

  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., substitution at the 3-position of the oxazole ring) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data to validate substituent effects .

Q. How does the compound behave under oxidative or reductive conditions?

  • Oxidation : The oxazole ring is stable, but the trifluoromethylphenyl group may undergo defluorination under strong oxidants (e.g., KMnO4_4) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) can reduce the oxazole ring to an oxazoline, altering bioactivity .

Q. What strategies address contradictions in reported biological activity data?

  • Purity Assessment : Use HPLC (>98% purity) to rule out impurities affecting bioassay results .
  • Stereochemical Analysis : Chiral HPLC or circular dichroism to check for unintended enantiomers in racemic mixtures .
  • Dose-Response Studies : Replicate assays across multiple cell lines to differentiate compound-specific effects from experimental artifacts .

Q. How can the compound be functionalized for structure-activity relationship (SAR) studies?

  • Nucleophilic Acyl Substitution : Replace the methyl ester with amines or alcohols to generate amide or ester analogs .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the phenyl ring .

Q. What methodologies assess its potential in drug discovery?

  • Target Engagement Assays : Surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases) .
  • ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays to evaluate pharmacokinetics .

Methodological Considerations

Q. How to analyze thermal stability for formulation studies?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for solid dosage forms) .
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions .

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